3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. These compounds are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring
Preparation Methods
The synthesis of 3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 2-chloro-5-fluoropyridine with 3-aminopropanol in the presence of a base such as potassium carbonate . The reaction conditions usually involve heating the mixture in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the molecule.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and chlorine atoms in the pyridine ring enhances its ability to interact with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(2-Chloro-5-fluoropyridin-4-YL)propan-1-amine can be compared with other similar compounds, such as:
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol:
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol: The presence of a methyl group instead of a fluorine atom changes its chemical properties and uses.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol:
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
1393553-58-6 |
---|---|
Molecular Formula |
C8H10ClFN2 |
Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(2-chloro-5-fluoropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-4-6(2-1-3-11)7(10)5-12-8/h4-5H,1-3,11H2 |
InChI Key |
SIHZUEMCQAHTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.